N-(3-Ethoxy-4-hydroxyphenyl)acetamide
Description
N-(3-Ethoxy-4-hydroxyphenyl)acetamide is a substituted acetamide derivative with the molecular formula C₁₀H₁₃NO₃ and a molar mass of 195.22 g/mol . Its structure features a phenyl ring substituted with an ethoxy group (–OCH₂CH₃) at position 3 and a hydroxyl group (–OH) at position 4, linked to an acetamide moiety (–NHCOCH₃). This compound is of interest due to its structural similarity to analgesics like paracetamol and phenacetin, though its pharmacological profile and physicochemical properties differ significantly based on substitution patterns .
Properties
CAS No. |
135325-75-6 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
N-(3-ethoxy-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-8(11-7(2)12)4-5-9(10)13/h4-6,13H,3H2,1-2H3,(H,11,12) |
InChI Key |
TWCZYZFDODHXDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)NC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-Ethoxy-4-hydroxyphenyl)acetamide typically begins with 3-ethoxy-4-hydroxybenzaldehyde and acetic anhydride.
Reaction Conditions: The reaction involves the acetylation of the phenolic hydroxyl group using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-Ethoxy-4-hydroxyphenyl)acetamide can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: N-(3-Ethoxy-4-hydroxyphenyl)acetamide is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antioxidant Properties: It exhibits antioxidant properties, which are explored for therapeutic applications.
Medicine:
Pharmaceuticals: this compound is investigated for its potential use in the development of new pharmaceuticals, particularly for its analgesic and anti-inflammatory properties.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced durability and resistance to degradation.
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: N-(3-Ethoxy-4-hydroxyphenyl)acetamide inhibits enzymes such as cyclooxygenases (COX), which are involved in the production of prostaglandins, mediators of inflammation and pain.
Antioxidant Activity: The compound scavenges free radicals, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Ethyl-4-hydroxyphenyl)acetamide (3-Ethylparacetamol)
N-(4-Hydroxyphenyl)acetamide (Paracetamol)
- Key Differences: Paracetamol’s simpler structure enhances metabolic clearance via glucuronidation/sulfation.
N-(4-Ethoxyphenyl)acetamide (Phenacetin)
- Key Differences :
N-(3-Chloro-4-hydroxyphenyl)acetamide
N-(3-Methoxy-4-hydroxyphenyl)acetamide
Comparative Data Table
*LogP values estimated using fragment-based methods.
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